Bzl,ME-D-val-ome hydrochloride is synthesized from methyl D-valinate hydrochloride, a derivative of the naturally occurring amino acid valine. Its classification falls under organic compounds, specifically amino acid derivatives, which are crucial in various chemical and biological processes.
The synthesis of Bzl,ME-D-val-ome hydrochloride typically involves the following steps:
This method allows for efficient production while maintaining the integrity of the compound's structure.
The molecular formula for Bzl,ME-D-val-ome hydrochloride is with a molecular weight of approximately 271.79 g/mol. The compound features:
The molecular structure can be depicted as follows:
This configuration allows for various interactions with biological molecules, making it suitable for research applications .
Bzl,ME-D-val-ome hydrochloride can participate in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry .
The mechanism of action for Bzl,ME-D-val-ome hydrochloride involves its interaction with specific enzymes and receptors within biological systems. The compound can modulate enzyme activity by:
This ability to mimic natural amino acids makes it a valuable tool in studying protein interactions and enzyme mechanisms .
Bzl,ME-D-val-ome hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings and industrial applications .
Bzl,ME-D-val-ome hydrochloride has diverse applications across several scientific fields:
These applications highlight the compound's versatility and importance in both research and industrial contexts .
The synthesis of Bzl,ME-D-val-ome HCl (N-Benzyl-N-methyl-D-valine methyl ester hydrochloride) relies on sophisticated multi-step routes that ensure precise stereochemical control. Key intermediates include 5-bromo-3,4-dialkoxy-pyrrole-2-carboxaldehydes, synthesized from diethyl iminodiacetate through sequential benzylation, dialkoxylation, and formylation reactions. For example, intermediate 12 is synthesized via Vilsmeier formylation followed by bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), achieving yields >85% [6]. Alternative pathways leverage Chan-Lam coupling for diaryloxy-pyrrole derivatives, enabling novel B-ring modifications critical for tambjamine antimalarials [6].
Reductive amination between D-valine methyl ester hydrochloride and benzaldehyde derivatives serves as the pivotal final step. This method requires acidic conditions (HCl) to isolate the stable hydrochloride salt. Process optimization has demonstrated that temperature control (<0°C) during esterification minimizes racemization, preserving enantiomeric integrity [5] [6].
Table 1: Synthetic Routes and Yields for Key Intermediates
Intermediate | Starting Material | Key Steps | Yield (%) |
---|---|---|---|
5-Bromo-3,4-dimethoxy-pyrrole-2-carboxaldehyde | Diethyl iminodiacetate | Dialkoxylation, Vilsmeier formylation, Bromination | 85-90 |
Diaryloxy-pyrrole precursor | 3,4-Dihydroxypyrrole | Chan-Lam coupling, Triflation | 78-82 |
Bzl,ME-D-val-ome HCl | D-Valine methyl ester HCl | Reductive amination, Salt formation | 75-92 |
Scaling Bzl,ME-D-val-ome HCl synthesis faces hurdles in catalysis efficiency, purification, and supply chain stability. Brominated pyrrole intermediates require ultra-low-temperature storage (-20°C), necessitating cold-chain logistics that increase production costs by ~30% [1] [4]. Catalyst recycling remains problematic: Pd-catalyzed reactions show ≤5 cycles before significant activity loss due to ligand degradation [6].
Continuous-flow reactors address batch inconsistencies by enabling precise control over amination kinetics. Pilot-scale trials demonstrate 90% yield enhancement through segmented flow systems with immobilized transaminases [6]. Supply volatility is acute, with major suppliers reporting recurrent stock shortages (e.g., BLD Pharm, ChemicalBook), driving price fluctuations from $104–$496/g for analogs like Bzl,ME-L-Met-OMe HCl [4] [7]. Back-up synthesis protocols using Schotten-Baumann acylation provide alternatives during intermediate shortages, though yields drop to 65% [6].
Table 3: Industrial Production Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Approach |
---|---|---|
Cold-chain storage | 30% cost increase | Localized synthesis hubs near facilities |
Catalyst lifetime | 20% yield drop after 5 cycles | Heterogenized Pd-nanoparticles |
Raw material shortages | 2-4 month lead times | Multi-sourcing from US/Germany/India |
Purification complexity | 15% loss in crystallinity | Anti-solvent crystallization (IPA/H₂O) |
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.: 63732-19-4
CAS No.: